

Quantifying NDMA Formation from Pharmaceutical Impurities: Application Notes and Protocols

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Compound of Interest

Compound Name: *N*-Nitrosomethylamine
CAS No.: 64768-29-2
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formation of *N*-nitrosodimethylamine (NDMA) from pharmaceutical impurities, along with detailed protocols for its quantification. The information is intended to assist researchers and drug development professionals in understanding, monitoring, and mitigating the risks associated with this potential carcinogen in pharmaceutical products.

Introduction to NDMA Formation in Pharmaceuticals

N-Nitrosodimethylamine (NDMA) is a probable human carcinogen that has been detected in various pharmaceutical products, leading to product recalls and heightened regulatory scrutiny. [1][2][3] The formation of NDMA in drug substances and products is a complex process that can occur during synthesis, manufacturing, and even storage. [3][4] It typically involves the reaction of a nitrosating agent with a secondary, tertiary, or quaternary amine under specific conditions. [4][5][6][7]

The primary precursors for NDMA formation are secondary amines like dimethylamine (DMA), which can be present as an impurity in common solvents such as N,N-dimethylformamide (DMF).[1][5] Tertiary and quaternary amines can also serve as precursors.[5] The nitrosating agents are often nitrite salts present as impurities in raw materials and excipients.[5][6] The reaction is typically favored under acidic conditions.[4] In some cases, the active pharmaceutical ingredient (API) itself can degrade to form the necessary amine precursor, as has been observed with drugs like ranitidine.[7][8][9]

Given the potential health risks, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent acceptable intake (AI) limits for NDMA in pharmaceutical products.[1][4] This necessitates the use of highly sensitive and specific analytical methods for the accurate quantification of NDMA at trace levels.

Key Precursors and Formation Pathways

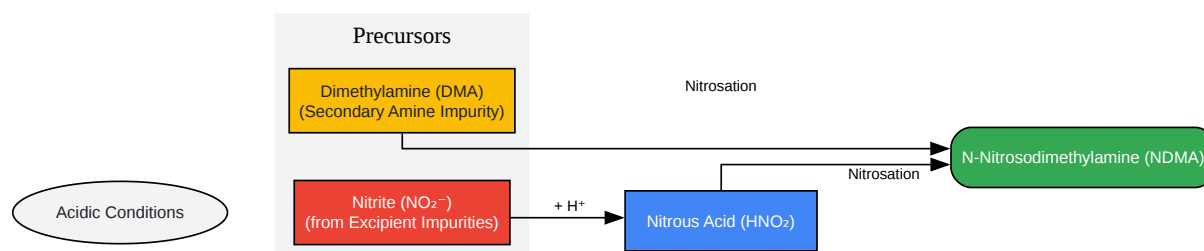
The formation of NDMA from pharmaceutical impurities can be attributed to several key precursors and reaction pathways. Understanding these is crucial for developing effective control strategies.

Common Precursors:

- **Secondary Amines:** Dimethylamine (DMA) is a primary precursor to NDMA. It can be introduced as an impurity in reagents and solvents, most notably N,N-dimethylformamide (DMF).[1][5]
- **Tertiary and Quaternary Amines:** These can also react with nitrosating agents to form NDMA. [5]
- **Active Pharmaceutical Ingredients (APIs) and their Degradants:** Certain drug molecules contain moieties that can degrade to form secondary or tertiary amines, which can then be nitrosated. A well-known example is the degradation of ranitidine.[7][8][9]
- **Nitrosating Agents:** Nitrite salts (e.g., sodium nitrite) are the most common nitrosating agents and can be present as impurities in various excipients and other raw materials.[5][6]

Formation Mechanisms:

The primary mechanism for NDMA formation is the nitrosation of a secondary amine (like DMA) by a nitrosating agent (derived from nitrite) under acidic conditions. Tertiary amines can also undergo nitrosative degradation to yield NDMA.



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Caption: General pathway for NDMA formation from DMA and nitrite.

Quantitative Analysis of NDMA

Accurate quantification of NDMA in pharmaceutical products requires highly sensitive analytical techniques due to the low acceptable intake limits. The most commonly employed methods are based on chromatography coupled with mass spectrometry.

Analytical Techniques:

- Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: These are the most widely used techniques for NDMA analysis, offering high sensitivity and selectivity.[10][11]
- Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS: GC-MS is also a powerful technique for the analysis of volatile nitrosamines like NDMA.[10]
- High-Resolution Mass Spectrometry (HRMS): LC-HRMS provides high mass accuracy, which is particularly useful for differentiating NDMA from matrix interferences, such as isotopes of DMF.[12]

Data Presentation: Quantification Limits of Analytical Methods

The following table summarizes the typical limits of detection (LOD) and quantification (LOQ) for NDMA using various analytical methods, as reported in the literature. These values can vary depending on the specific instrumentation, method parameters, and sample matrix.

Analytical Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Reference(s)
LC-MS/MS	0.01 ng/mL	0.03 ng/mL	[13]
HPLC-MS (Single Quadrupole)	0.1 ng/mL	0.3 ng/mL	[1]
GC-MS/MS	0.02–0.03 ng/mL	0.06–0.09 ng/mL	[4]
Headspace-SIFT-MS	-	2 ng/g	[14]

Regulatory Limits for NDMA

Regulatory agencies have set acceptable intake (AI) limits for NDMA to ensure patient safety.

Regulatory Guideline	Acceptable Intake (AI)	Reference(s)
ICH M7(R1) / FDA	96 ng/day	[1][10]

Experimental Protocols

The following are generalized protocols for the quantification of NDMA in pharmaceutical drug substances and products using LC-MS/MS. These protocols should be validated for specific products and matrices.

Protocol 1: Quantification of NDMA in a Drug Substance by LC-MS/MS

Objective: To determine the concentration of NDMA in a drug substance sample.

Materials and Reagents:

- NDMA analytical standard
- NDMA-d6 (deuterated internal standard)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Methanol (LC-MS grade)
- Drug substance sample
- Volumetric flasks, pipettes, and vials

Instrumentation:

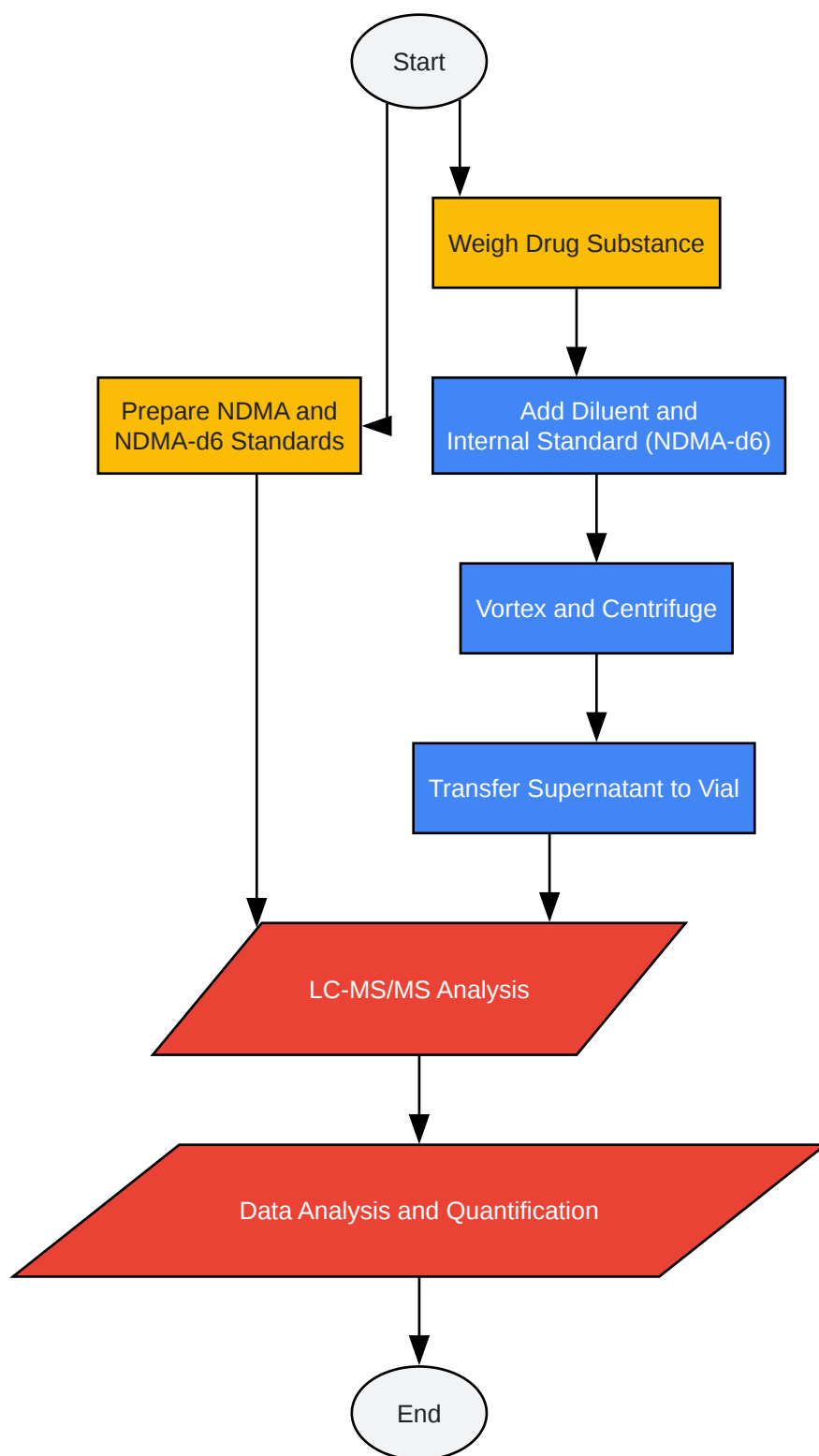
- Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
- Analytical balance
- Vortex mixer
- Centrifuge

Procedure:

- Standard and Internal Standard Preparation:
 - Prepare a stock solution of NDMA (e.g., 1 $\mu\text{g/mL}$) in methanol.
 - Prepare a stock solution of NDMA-d6 (e.g., 1 $\mu\text{g/mL}$) in methanol.
 - Prepare a series of calibration standards by serially diluting the NDMA stock solution with a suitable diluent (e.g., 1% formic acid in water) to cover the expected concentration range.
 - Prepare a working internal standard solution (e.g., 10 ng/mL of NDMA-d6) in the diluent.
- Sample Preparation:

- Accurately weigh approximately 80 mg of the drug substance into a 2 mL centrifuge tube.
- Add a known volume of the diluent (e.g., 1188 μL).
- Add a small, precise volume of the internal standard solution (e.g., 12 μL of 10 $\mu\text{g}/\text{mL}$ NDMA-d6).
- Vortex the sample for 20 minutes to ensure complete dissolution.
- Centrifuge the sample to pellet any undissolved material.
- Transfer the supernatant to an HPLC vial for analysis.
- LC-MS/MS Analysis:
 - LC Conditions:
 - Column: A suitable C18 or polar-embedded column.
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in methanol.
 - Gradient: A suitable gradient to separate NDMA from the API and other matrix components.
 - Flow Rate: 0.3 - 0.5 mL/min.
 - Injection Volume: 5 - 10 μL .
 - MS/MS Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Multiple Reaction Monitoring (MRM) Transitions:
 - NDMA: Monitor appropriate precursor > product ion transitions (e.g., m/z 75.1 > 43.1).

- NDMA-d6: Monitor appropriate precursor > product ion transitions (e.g., m/z 81.1 > 46.1).
- Optimize MS parameters (e.g., collision energy, cone voltage) for maximum signal intensity.
- Data Analysis:
 - Generate a calibration curve by plotting the peak area ratio of NDMA to NDMA-d6 against the concentration of the calibration standards.
 - Determine the concentration of NDMA in the sample by interpolating its peak area ratio from the calibration curve.
 - Calculate the final concentration of NDMA in the drug substance (e.g., in ng/g or ppm).



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Caption: Workflow for NDMA quantification in a drug substance.

Mitigation Strategies

To control the formation of NDMA in pharmaceutical products, several mitigation strategies can be employed:

- **Control of Raw Materials:** Implement stringent controls on the levels of nitrite impurities in excipients and DMA in solvents and reagents.
- **Process Optimization:** Modify synthetic or manufacturing processes to avoid conditions that favor nitrosamine formation (e.g., avoid high temperatures and acidic conditions where precursors are present).
- **Use of Scavengers:** Introduce antioxidants such as ascorbic acid or alpha-tocopherol into the formulation, which can act as nitrite scavengers.[3]
- **pH Adjustment:** Increasing the pH of the formulation can help to inhibit the nitrosation reaction.[3]

Conclusion

The formation of NDMA from pharmaceutical impurities is a significant concern for patient safety and requires careful management throughout the drug development and manufacturing lifecycle. A thorough understanding of the formation pathways, coupled with the implementation of robust analytical methods for quantification and effective mitigation strategies, is essential to ensure the quality and safety of pharmaceutical products. The protocols and information provided in these application notes serve as a guide for researchers and professionals working to address this critical issue.

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